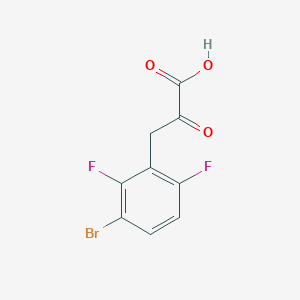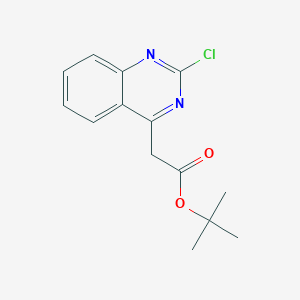
6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid typically involves the chlorination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6 and 7 positions. Common reagents used in this synthesis include thionyl chloride and phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives .
Applications De Recherche Scientifique
6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
- 2-Oxo-2H-chromene-6-carboxylic acid
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 6,8-Dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Comparison: While these compounds share a similar chromene backbone, 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid is unique due to its specific chlorination pattern at the 6 and 7 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H4Cl2O4 |
|---|---|
Poids moléculaire |
259.04 g/mol |
Nom IUPAC |
6,7-dichloro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4Cl2O4/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3H,(H,13,14) |
Clé InChI |
GDGAUSHWDKPMLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=CC(=C1Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)

![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)

